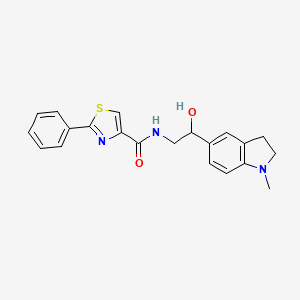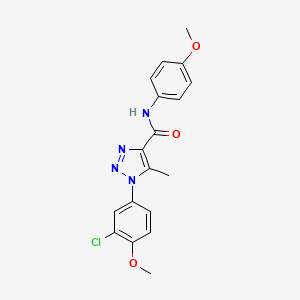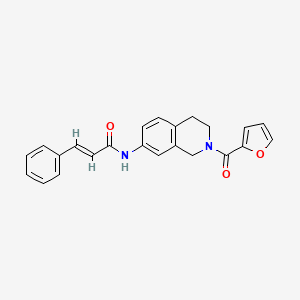![molecular formula C17H17N3O B2671826 N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1300029-87-1](/img/structure/B2671826.png)
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis . The imidazo[1,2-a]pyridine scaffold is recognized for its structural versatility and biological activity, making it a valuable target for drug discovery and development .
Méthodes De Préparation
The synthesis of N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide can be achieved through various synthetic routes. Common strategies include:
Condensation Reactions: These involve the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds in a single step, providing an efficient route to the target compound.
Oxidative Coupling: This method involves the use of oxidizing agents to couple the necessary precursors, forming the desired imidazo[1,2-a]pyridine scaffold.
Tandem Reactions: These involve a sequence of reactions that occur in a single reaction vessel, leading to the formation of the target compound with high efficiency.
Aminooxygenation and Hydroamination Reactions: These reactions introduce amino and oxygen functionalities into the imidazo[1,2-a]pyridine scaffold, providing access to a variety of derivatives.
Analyse Des Réactions Chimiques
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and Electrophiles: Halides, amines, and other nucleophilic or electrophilic species.
The major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the parent compound .
Applications De Recherche Scientifique
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in the growth and replication of pathogenic microorganisms . This inhibition disrupts essential cellular processes, leading to the death of the target organisms . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide can be compared with other similar compounds in the imidazo[1,2-a]pyridine class, such as:
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its significant activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Imidazo[1,2-a]pyridine-3-carboxamide analogues: These compounds exhibit a range of biological activities and are explored for their potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activity, which can differ from other compounds in the same class .
Propriétés
IUPAC Name |
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-8-9-15-19-13(2)16(20(15)11-12)17(21)18-10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFWJMCXWCQDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=O)NCC3=CC=CC=C3)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide](/img/structure/B2671745.png)
![2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2671748.png)


![4-{6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B2671753.png)
![N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride](/img/structure/B2671754.png)
![1-(4-Methylphenyl)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one](/img/structure/B2671756.png)

![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/new.no-structure.jpg)
![N-(2,3-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2671762.png)

![1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid](/img/structure/B2671765.png)

